molecular formula C11H18BNO2 B13551537 (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile

(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile

Cat. No.: B13551537
M. Wt: 207.08 g/mol
InChI Key: GMSPRWFBVXMBOR-SOFGYWHQSA-N
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Description

(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is an organic compound that features a boron-containing dioxaborolane ring and a nitrile group. Compounds like this are often used in organic synthesis and materials science due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile typically involves the reaction of a suitable alkyne with a boronic ester under palladium-catalyzed conditions. The reaction conditions often include:

    Catalyst: Palladium(0) complexes

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding boronic acid or boronate ester.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it useful in Suzuki-Miyaura cross-coupling reactions.

Biology

In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.

Medicine

Industry

In industry, such compounds are used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile involves its reactivity with various nucleophiles and electrophiles. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-ene
  • (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile

Uniqueness

The presence of both a boron-containing ring and a nitrile group in this compound makes it unique compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications.

Properties

Molecular Formula

C11H18BNO2

Molecular Weight

207.08 g/mol

IUPAC Name

(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile

InChI

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7H2,1-4H3/b8-6+

InChI Key

GMSPRWFBVXMBOR-SOFGYWHQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC#N

Origin of Product

United States

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